JAK1 Kinase Inhibition: Thieno[3,2-d]pyrimidine-2,4-dione Core Achieves IC50 = 22 nM with >5-Fold Antiproliferative Gain Over Clinical Candidate AZD4205
The thieno[3,2-d]pyrimidine-2,4-dione derivative 46 (bearing an N3-substitution pattern on the same core as the target compound) inhibits JAK1 with IC50 = 22 nM, representing a 4-fold improvement in enzymatic potency over the clinical-stage JAK1 inhibitor AZD4205 (IC50 = 88 nM) [1]. In NCI-H1975 non-small-cell lung cancer (NSCLC) cells, derivatives 25 and 46 demonstrate over 5-fold greater antiproliferative activity compared with AZD4205, coupled with stronger apoptosis induction, cell-cycle arrest, and colony-formation reduction [1]. Kinome-wide profiling of 370 kinases confirmed high selectivity for JAK1, with derivatives 25 and 46 exhibiting superior selectivity over JAK2 and JAK3 relative to AZD4205 [1].
| Evidence Dimension | JAK1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; scaffold-class derivative 46: IC50 = 22 nM (JAK1) [1] |
| Comparator Or Baseline | AZD4205 (clinical-stage JAK1 inhibitor): IC50 = 88 nM [1] |
| Quantified Difference | 4-fold improvement (22 vs. 88 nM); >5-fold antiproliferative gain in NCI-H1975 NSCLC cells [1] |
| Conditions | JAK1 enzymatic assay; NCI-H1975 NSCLC cell proliferation assay (MTT); kinome-wide selectivity panel (370 kinases) |
Why This Matters
This establishes the thieno[3,2-d]pyrimidine-2,4-dione scaffold as capable of delivering JAK1 potency and selectivity that exceed a clinical benchmark, informing the selection of the target compound for JAK1-focused lead optimization.
- [1] Kim Y, Jeon E, Ahn H, Kang J, Sim T. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. Eur J Med Chem. 2025;286:117308. View Source
